molecular formula C11H15BrClNO2 B2368763 Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride CAS No. 2460750-74-5

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride

Cat. No.: B2368763
CAS No.: 2460750-74-5
M. Wt: 308.6
InChI Key: UCRAXBNYBPZCOJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride
  • Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate;hydrochloride
  • Methyl 2-(4-iodophenyl)-2-(methylamino)propanoate;hydrochloride

Uniqueness

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Biological Activity

Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure : The compound is characterized by the presence of a bromophenyl group, a methylamino group, and an ester functional group. Its IUPAC name is methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride.

Synthesis : The synthesis typically involves the reaction of 4-bromobenzaldehyde with methylamine, followed by esterification processes using suitable reagents like methanol and hydrochloric acid. The reaction conditions are crucial for achieving high yield and purity .

The biological activity of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit effects by binding to receptors or enzymes, which can alter their activity and lead to various physiological responses.

Pharmacological Effects

Research indicates that this compound may possess significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit antimicrobial effects against various bacterial strains, including multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine enhances this activity .
  • Cytotoxicity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance cytotoxicity .
  • Neuropharmacological Effects : Compounds with similar structural motifs have been investigated for their anticonvulsant properties, indicating a potential role in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multi-drug resistant bacteria
CytotoxicitySignificant activity against cancer cell lines
AnticonvulsantPotential use in treating seizures
Skin IrritationCauses skin irritation upon contact

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various bromophenyl derivatives, including Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Analysis : In vitro studies on cancer cell lines revealed that compounds with similar structures demonstrated significant cytotoxicity. The presence of the bromine atom was found to be critical in enhancing the potency against cancer cells .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRAXBNYBPZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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